

Unveiling the Structural Blueprint: AZD-5438 in Complex with CDK2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD-5438

Cat. No.: B1666222

[Get Quote](#)

An In-depth Technical Guide on the Crystallographic and Biochemical Interplay

This whitepaper provides a comprehensive technical overview of the crystal structure of the potent cyclin-dependent kinase (CDK) inhibitor, **AZD-5438**, in complex with CDK2. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of inhibition, presents key quantitative data, and outlines the experimental methodologies used to elucidate these findings.

Executive Summary

AZD-5438 is a powerful inhibitor of CDK1, CDK2, and CDK9, demonstrating significant potential in cancer therapy due to the central role of these kinases in cell cycle regulation.[1][2][3] The deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention.[3] This guide focuses on the high-resolution crystal structures of **AZD-5438** bound to both cyclin-free CDK2 (PDB ID: 6GUH) and the CDK2/Cyclin A complex (PDB ID: 6GUE), providing a molecular snapshot of its inhibitory mechanism.[4][5] Understanding this interaction at an atomic level is crucial for the rational design of next-generation selective CDK inhibitors.

Structural Insights into AZD-5438 Inhibition of CDK2

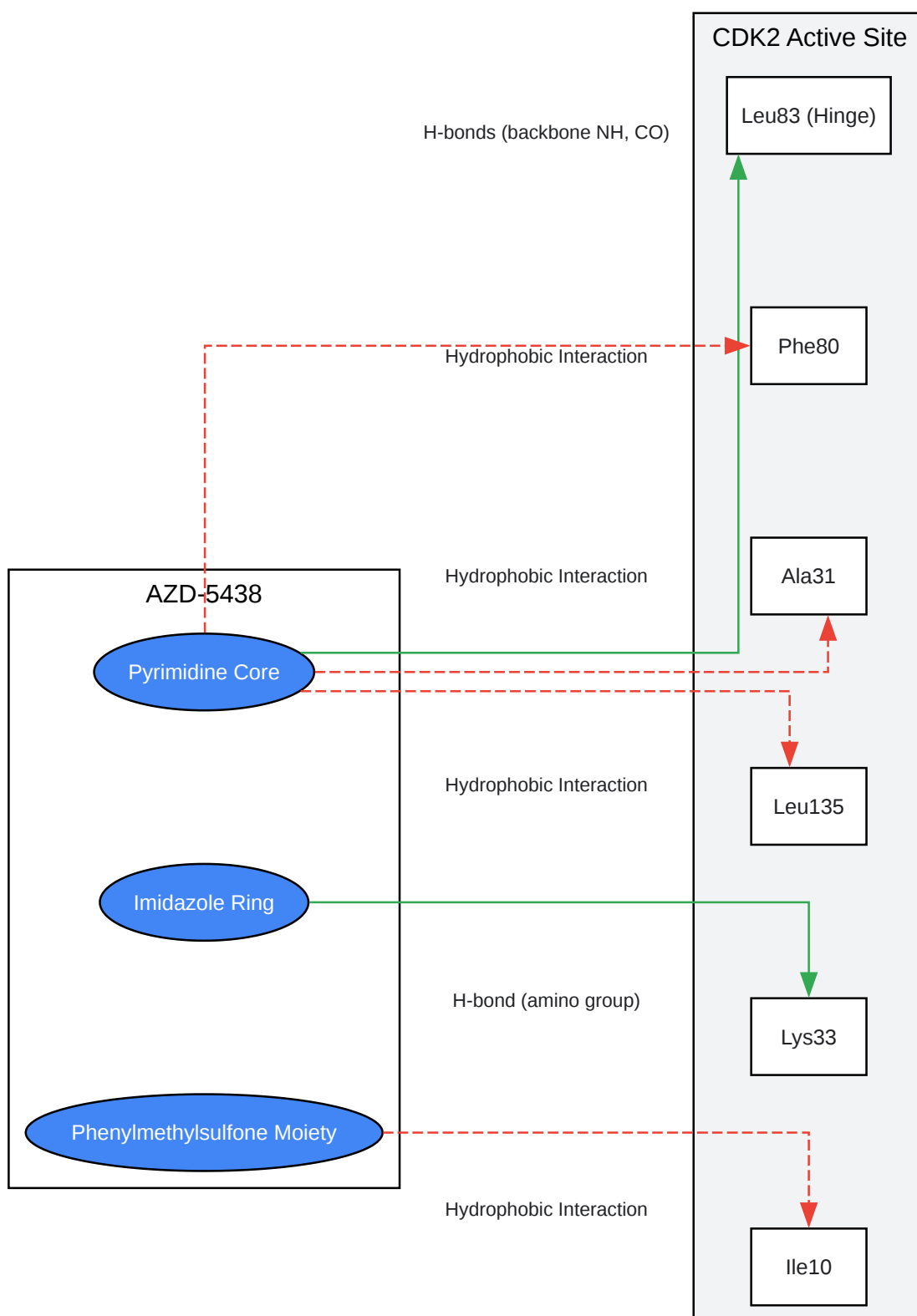
The crystal structure of **AZD-5438** in complex with CDK2 reveals the inhibitor nestled within the ATP-binding pocket of the kinase.[6][7] The binding is characterized by a series of hydrogen bonds and hydrophobic interactions that are crucial for its high affinity and inhibitory activity.

The core of **AZD-5438**, a 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine, establishes a binding mode typical for this chemical series.^[3]^[7] Key interactions include:

- **Hinge Region Interaction:** The pyrimidine core of **AZD-5438** forms two critical hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. Specifically, the pyrimidine N1 atom interacts with the backbone amide nitrogen of Leu83, and the amino NH group hydrogen bonds with the backbone carbonyl oxygen of the same residue.^[7]
- **Hydrophobic Interactions:** The aromatic core of the inhibitor is stabilized by hydrophobic interactions with key residues in the active site, including Phe80, Leu135, and Ala31.^[6] The phenyl ring of the phenylmethylsulfone moiety is positioned against Ile10.^[6]
- **Additional Hydrogen Bonding:** The imidazole N1 atom of **AZD-5438** forms a hydrogen bond with the amino group of Lys33, engaging the "sugar pocket" region of the ATP-binding site.^[7] The sulfone group points towards the solvent and can interact with a water molecule.^[6]^[7]

These interactions collectively anchor **AZD-5438** firmly in the active site, preventing the binding of ATP and subsequent phosphorylation of CDK2 substrates, thereby arresting the cell cycle.

Below is a diagram illustrating the key binding interactions between **AZD-5438** and the CDK2 active site.



[Click to download full resolution via product page](#)

Caption: Key interactions of **AZD-5438** within the CDK2 active site.

Quantitative Data

The inhibitory potency and binding affinity of **AZD-5438** have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Inhibitory Activity (IC50)

Target Kinase	IC50 (nmol/L)	Assay Conditions	Reference(s)
Cyclin E-CDK2	6	Recombinant enzyme, scintillation proximity assay	[1] [8]
Cyclin A-CDK2	45	Recombinant enzyme, scintillation proximity assay	[1] [8]
Cyclin B1-CDK1	16	Recombinant enzyme, scintillation proximity assay	[1] [8]
Cyclin T-CDK9	20	Recombinant enzyme, kinase selectivity screening service	[1] [8]
p25-CDK5	14, 21	Recombinant enzyme, scintillation proximity assay	[1] [8]
Cyclin D3-CDK6	21	Recombinant enzyme, kinase selectivity screening service	[1] [8]
Glycogen Synthase Kinase 3 β (GSK3 β)	17	Recombinant enzyme, scintillation proximity assay	[1] [8]
Cyclin D1-CDK4	>1000 (75-fold less active)	Recombinant enzyme, scintillation proximity assay	[8]

Binding Affinity (Isothermal Titration Calorimetry)

Complex	Dissociation Constant (Kd) (nM)	Reference(s)
CDK2-Cyclin A	Low-nanomolar affinity	[6] [9]
Cyclin-free CDK2	Tighter binding than to CDK1	[6]
CDK1-Cyclin B	Up to 16-fold weaker than CDK2-Cyclin A	[6] [9]
Cyclin-free CDK1	Significantly reduced affinity compared to CDK2	[6]

Crystallographic Data

PDB ID	6GUH	6GUE
Complex	CDK2 in complex with AZD-5438	CDK2/Cyclin A in complex with AZD-5438
Resolution	1.50 Å	Not explicitly found in search results
Space Group	P 21 21 21	Not explicitly found in search results
Unit Cell Dimensions (a, b, c)	Not explicitly found in search results	Not explicitly found in search results
R-work / R-free	0.199 / 0.243	Not explicitly found in search results
Data Collection Method	X-RAY DIFFRACTION	X-RAY DIFFRACTION
Reference	Wood, D.J., et al. (2018)	Wood, D.J., et al. (2018)

Experimental Protocols

The following section details the methodologies employed in the generation of the crystallographic and biochemical data presented.

Protein Expression and Purification

- **Constructs:** Human CDK2 (residues 1-298) and full-length human Cyclin A were used.
- **Expression System:** Proteins were typically expressed in *Spodoptera frugiperda* (Sf9) insect cells using a baculovirus expression system.
- **Purification:** The purification protocol generally involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins or GST-affinity for GST-fusions), followed by ion-exchange and size-exclusion chromatography to obtain highly pure and homogenous protein samples for crystallization and biochemical assays. For some studies, unphosphorylated CDK1 and CDK2 as GST fusions were used.[\[6\]](#)

Crystallization

- **Complex Formation:** For co-crystallization, purified CDK2 was incubated with a molar excess of **AZD-5438** prior to setting up crystallization trials.
- **Crystallization Method:** The vapor diffusion method (hanging or sitting drop) was employed. Purified protein-inhibitor complex was mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.
- **Crystal Growth:** Crystals of the CDK2-**AZD-5438** complex were grown under specific conditions that were optimized through screening. For instance, cyclin-free CDK2 typically crystallizes in the P212121 space group.[\[6\]](#)

X-ray Data Collection and Structure Determination

- **Data Collection:** Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
- **Data Processing:** Diffraction data were processed and scaled using standard crystallographic software packages (e.g., HKL2000 or XDS).
- **Structure Solution and Refinement:** The structure was solved by molecular replacement using a previously determined CDK2 structure as a search model. The model was then refined using programs like REFMAC5 or PHENIX, with manual model building in Coot. The

inhibitor was modeled into the electron density maps, and water molecules were added. The final model was validated for geometric correctness.

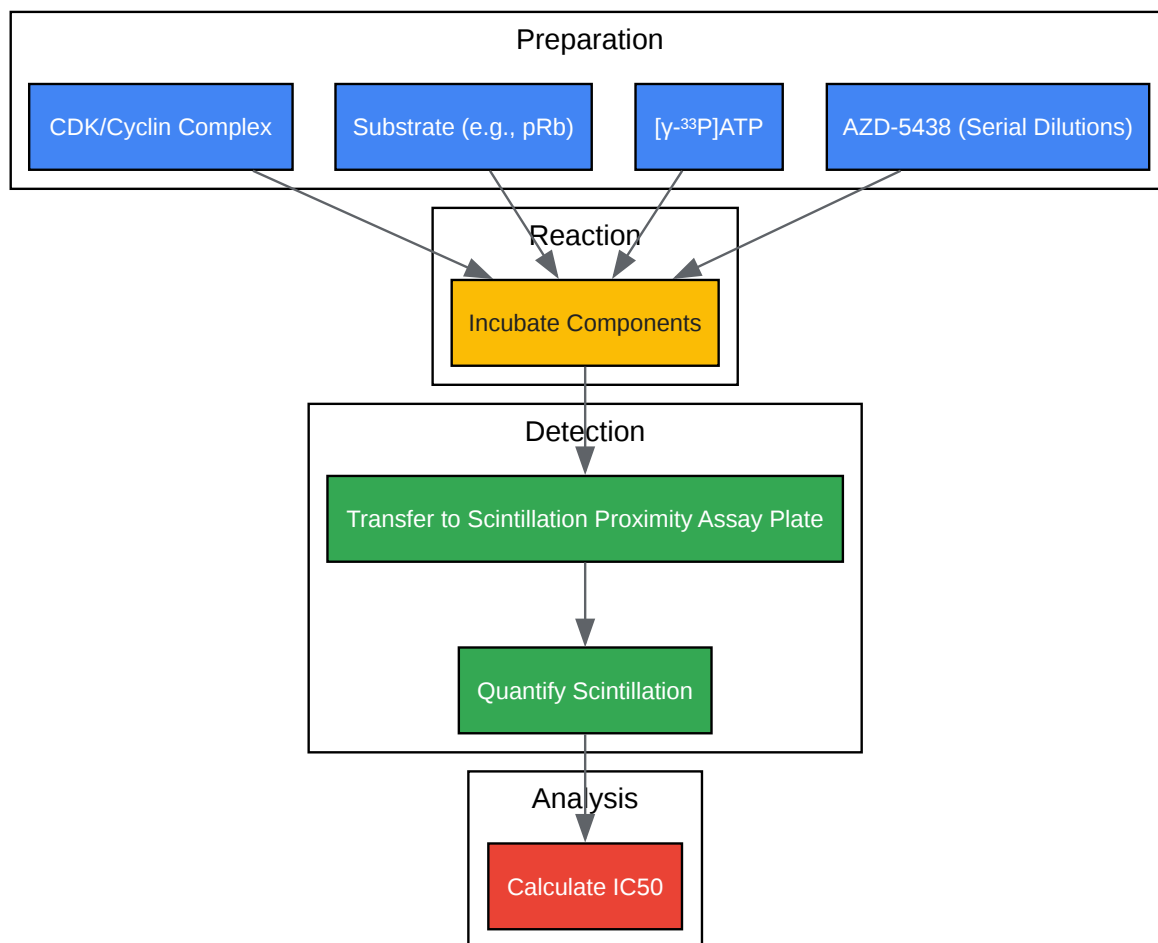
Isothermal Titration Calorimetry (ITC)

- Instrumentation: ITC experiments were performed using a MicroCal ITC200 or a similar instrument.
- Methodology: A solution of **AZD-5438** was titrated into a sample cell containing the purified CDK2 or CDK2/Cyclin A complex. The heat changes upon binding were measured to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.^[6]

Kinase Inhibition Assays (IC₅₀ Determination)

- Assay Principle: A common method is the scintillation proximity assay.^[1]
- Procedure:
 - Recombinant CDK/cyclin complexes were incubated with a peptide or protein substrate (e.g., a fragment of retinoblastoma protein or a histone H1-derived peptide) and [γ -³³P]ATP in the presence of varying concentrations of **AZD-5438**.^[1]
 - The reaction mixture was then transferred to plates coated with a scintillant-containing substrate-binding molecule.
 - Phosphorylated substrate captured on the plate surface results in the emission of light, which was quantified using a microplate scintillation counter.
 - IC₅₀ values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

The workflow for a typical kinase inhibition assay is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow for determining kinase inhibition using a scintillation proximity assay.

Conclusion

The detailed structural and biochemical data for **AZD-5438** in complex with CDK2 provide a solid foundation for understanding its mechanism of action. The high-resolution crystal structures reveal the precise molecular interactions responsible for its potent inhibition, highlighting the importance of hydrogen bonding with the hinge region and hydrophobic packing within the ATP-binding site. This in-depth knowledge is invaluable for the ongoing development of more selective and effective CDK inhibitors for cancer therapy. The

experimental protocols outlined herein serve as a guide for researchers aiming to replicate or build upon these seminal findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00006gue [wwpdb.org]
- 6. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Structural Blueprint: AZD-5438 in Complex with CDK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666222#azd-5438-crystal-structure-with-cdk2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com